molecular formula C13H14N2O2 B12272431 ethyl (E)-2-cyano-3-(N-methylanilino)prop-2-enoate

ethyl (E)-2-cyano-3-(N-methylanilino)prop-2-enoate

Cat. No.: B12272431
M. Wt: 230.26 g/mol
InChI Key: CVLAFMNVFCEXAY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester is an organic compound with the molecular formula C13H14N2O2 It is a derivative of propenoic acid and is characterized by the presence of a cyano group and a methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester typically involves the reaction of ethyl cyanoacetate with an appropriate substituted benzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and the ester group play crucial roles in its reactivity and interactions. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester: This compound is similar in structure but lacks the methylphenylamino group.

    2-Propenoic acid, 2-cyano-3-(4-methylphenyl)-, ethyl ester: This compound has a similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the methylphenylamino group in 2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(N-methylanilino)prop-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(9-14)10-15(2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b11-10+

InChI Key

CVLAFMNVFCEXAY-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C1=CC=CC=C1)/C#N

Canonical SMILES

CCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.